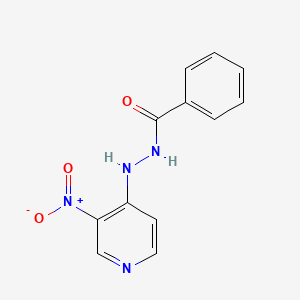![molecular formula C22H27NO4 B4299877 3-(3-PHENYLBUTANAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299877.png)
3-(3-PHENYLBUTANAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID
Overview
Description
3-(3-PHENYLBUTANAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID is an organic compound that features both aromatic and aliphatic components The compound’s structure includes an isopropoxyphenyl group, a phenylbutanoyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-PHENYLBUTANAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID typically involves multiple steps, including:
Formation of the isopropoxyphenyl intermediate: This can be achieved through the alkylation of phenol with isopropyl halides under basic conditions.
Synthesis of the phenylbutanoyl intermediate: This involves the acylation of benzene with butanoyl chloride in the presence of a Lewis acid catalyst.
Coupling of intermediates: The two intermediates are then coupled through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Final acidification:
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are common in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
3-(3-PHENYLBUTANAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID may have applications in:
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(4-ethoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
The uniqueness of 3-(3-PHENYLBUTANAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID lies in its specific functional groups, which can influence its chemical reactivity and potential applications. The isopropoxy group, for instance, may impart different steric and electronic properties compared to methoxy or ethoxy analogs.
Properties
IUPAC Name |
3-(3-phenylbutanoylamino)-3-(4-propan-2-yloxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-15(2)27-19-11-9-18(10-12-19)20(14-22(25)26)23-21(24)13-16(3)17-7-5-4-6-8-17/h4-12,15-16,20H,13-14H2,1-3H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYULTRPGSKOZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE](/img/structure/B4299810.png)
![ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE](/img/structure/B4299814.png)
![N-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B4299817.png)
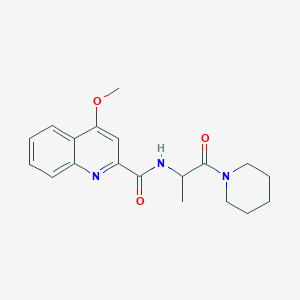
![4-chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]benzamide](/img/structure/B4299821.png)
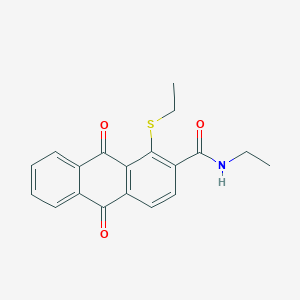
![ETHYL 2-{[1-(BUTYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE](/img/structure/B4299841.png)
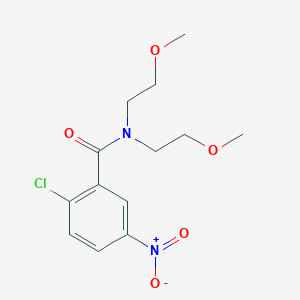
![3-ethyl-2,3,10-trimethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraen-5-one](/img/structure/B4299846.png)
![3-chlorophenyl ({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)sulfamate](/img/structure/B4299854.png)
![2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE](/img/structure/B4299860.png)
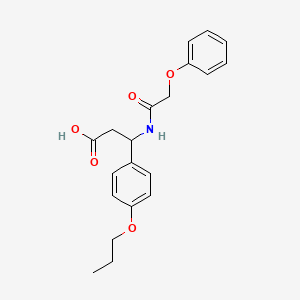
![3-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-3-(2-PHENYLACETAMIDO)PROPANOIC ACID](/img/structure/B4299891.png)
